2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the pinacol boronic ester family, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. The substituent is a 4-bromo-2,5-dimethylthiophen-3-yl group, which confers distinct electronic and steric properties. Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation in synthetic chemistry .
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BBrO2S/c1-7-9(10(14)8(2)17-7)13-15-11(3,4)12(5,6)16-13/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBHAGARJOBBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700045 | |
| Record name | 2-(4-Bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-00-0 | |
| Record name | 2-(4-Bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Bromination-Borylation
A two-step protocol ensures precise functionalization:
- Bromination :
- Borylation : Miyaura conditions install the pinacol boronate ester at 3-position (Table 1).
Table 1: Borylation of 3,4-Dibromo-2,5-dimethylthiophene
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Selectivity (3-B vs. 4-B) |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | KOAc | THF | 80 | 78 | 9:1 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | 65 | 7:1 |
| NiCl₂(dppe) | K₃PO₄ | Toluene | 110 | 52 | 4:1 |
Continuous Flow Synthesis
Adapting methodologies from, continuous flow systems address batch limitations:
- Setup : Two-reactor cascade with in-line distillation.
- Reactor 1: Bromination at 20°C (residence time: 30 min).
- Reactor 2: Borylation at 90°C (residence time: 2 h).
- Advantages :
Alternative Pathways and Emerging Techniques
Radical Borylation
Recent advances employ photoinduced radical mechanisms for C–B bond formation:
Enzymatic Functionalization
Exploratory studies use cytochrome P450 variants to oxidize thiophene precursors, though yields remain low (<20%).
Challenges and Scalability Considerations
- Steric Hindrance : Methyl groups at 2 and 5 positions impede catalyst access, necessitating bulky ligands (e.g., XPhos).
- Purification : Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography improves throughput.
- Stability : The boronate ester hydrolyzes slowly in humid environments, requiring anhydrous storage.
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines and thiols.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted thiophenes and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the dioxaborolane moiety enable the compound to undergo substitution and coupling reactions, respectively. These reactions facilitate the formation of new chemical bonds, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Cores
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Replaces the thiophene ring with a brominated benzene ring. Exhibits lower steric hindrance and higher solubility in non-polar solvents due to the planar phenyl group. Used in pharmaceutical intermediates .
- 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane : Incorporates a benzo[b]thiophene moiety, enhancing conjugation and thermal stability (molecular weight: 274.19 g/mol) .
- 2-(3,4,5-Trichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Electron-withdrawing trichlorophenyl substituent increases electrophilicity, accelerating coupling reactions but reducing hydrolytic stability .
Thiophene-Based Derivatives with Substituent Variations
- 2-(5-(Difluoromethyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Difluoromethyl group introduces strong electron-withdrawing effects (MW: 260.11 g/mol), improving reactivity in polar solvents .
- 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Chlorine at the 4-position of thiophene reduces steric bulk (MW: 244.55 g/mol) compared to the target compound, enabling faster cross-coupling kinetics .
- 2-(2,5-Dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Lacks the bromo substituent, leading to lower molecular weight (estimated MW: 252.1 g/mol) and reduced oxidative stability .
Key Physicochemical Properties
Q & A
Q. What are the recommended synthetic strategies for preparing this compound, and how can purity be optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common approach involves halogenation of the thiophene ring followed by boronation using pinacol borane derivatives. For purity ≥95%, column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended, with final recrystallization in non-polar solvents like hexane . NMR (¹H/¹³C) and LC-MS are critical for verifying structural integrity and purity .
Q. How should this compound be stored to ensure stability, and what degradation pathways are observed?
Store under inert gas (argon) at –20°C to prevent hydrolysis of the boronate ester. Degradation primarily occurs via moisture-sensitive B–O bond cleavage, leading to boronic acid byproducts. Regular FT-IR monitoring (B–O stretches at ~1350–1400 cm⁻¹) and periodic NMR checks are advised .
Q. What spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include methyl groups (δ ~1.3 ppm for pinacol) and thiophene protons (δ ~6.5–7.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with accuracy <5 ppm .
- XRD : For crystalline derivatives, use single-crystal X-ray to resolve regiochemistry .
Advanced Research Questions
Q. How can computational chemistry guide reaction optimization for this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for Suzuki couplings, identifying optimal ligands (e.g., Pd(PPh₃)₄ vs. SPhos) and solvent systems (THF vs. DMF). ICReDD’s reaction path search methods integrate quantum calculations with experimental data to minimize trial-and-error .
Q. What strategies mitigate regioselectivity challenges in aryl-aryl bond formation using this boronate?
Competing para/meta coupling can arise due to steric hindrance from the bromo and methyl groups. Use directing groups (e.g., pyridine) or electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with bulky phosphines) to enhance selectivity. Kinetic studies via in situ NMR can track intermediate formation .
Q. How do structural modifications (e.g., substituents on the thiophene ring) affect reactivity in catalytic cycles?
Electron-withdrawing groups (e.g., Br) increase electrophilicity at the boron center, accelerating transmetallation but risking protodeboronation. Hammett studies (σ⁺ parameters) correlate substituent effects with reaction rates. Compare with analogs like 2-chloropyrimidine-5-boronic acid pinacol ester for mechanistic insights .
Q. What analytical methods resolve contradictions in reported catalytic efficiencies for this compound?
Contradictions often stem from trace moisture or ligand impurities. Use:
- TGA-MS : Detect ligand decomposition during heating.
- XPS : Verify palladium oxidation states on catalysts.
- Kinetic isotope effects (KIE) : Differentiate rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
Q. Table 2. Reaction Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield (70→90%) |
| Pd Catalyst | Pd(dba)₂ with SPhos | ↓ Side products |
| Solvent | Dioxane/H₂O (4:1) | ↑ Solubility |
| Base | K₂CO₃ (2 equiv) | ↑ Transmetallation |
| Reaction Time | 12–18 hrs | Plateau after 16h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
